6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound with a molecular formula of C14H7Cl2N3O3S and a molecular weight of 368.19468 g/mol . This compound is characterized by the presence of chlorine, nitro, and thioxo groups attached to a quinazolinone core, making it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the reaction of 6,8-dichloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with 4-nitrobenzoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Chemical Reactions Analysis
6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, resulting in the formation of the corresponding amine derivative.
Scientific Research Applications
6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can be compared with other similar compounds such as:
6,8-Dichloro-3,3-dimethyl-7-nitro-3H-2,1,4-benzoxadiazine 4-oxide: This compound shares similar structural features but differs in the presence of a benzoxadiazine ring instead of a quinazolinone core.
6,8-Dichloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: This compound lacks the nitrophenyl group, making it less complex and potentially less biologically active.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
6,8-dichloro-3-(4-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3S/c15-7-5-10-12(11(16)6-7)17-14(23)18(13(10)20)8-1-3-9(4-2-8)19(21)22/h1-6H,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRHLWDIMGBJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)NC2=S)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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